molecular formula C12H15FO2 B1445089 4-[(4-Fluorophenyl)methyl]oxan-4-ol CAS No. 1524731-69-8

4-[(4-Fluorophenyl)methyl]oxan-4-ol

Cat. No. B1445089
CAS RN: 1524731-69-8
M. Wt: 210.24 g/mol
InChI Key: SGNMEKPCNNVOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluorophenyl)methyl]oxan-4-ol, also known as 4-Fluorophenylmethyloxan-4-ol, is an organic compound that is used in a variety of research applications. It is a colorless liquid with a sweet smell, and is a derivative of oxan. This compound has been used in a variety of studies, ranging from its use as a reagent in organic synthesis, to its role as a potential therapeutic agent.

Scientific Research Applications

Medicinal Chemistry: Fluorine Atom’s Role in Drug Efficacy

The incorporation of fluorine atoms into small molecules, such as “4-[(4-Fluorophenyl)methyl]oxan-4-ol”, is significant in medicinal chemistry. The fluorine atom enhances the molecule’s pharmacokinetic properties, including its size, electronegativity, and resistance to metabolic oxidation . This can lead to the development of drugs with improved efficacy and duration of action.

Imaging Techniques: Contrast Agent Development

Fluorine-containing compounds are pivotal in the design of contrast agents for imaging techniques. The presence of fluorine can improve the contrast properties of imaging agents used in magnetic resonance imaging (MRI) and positron emission tomography (PET), aiding in the early detection of diseases .

Pharmaceutical Synthesis: Blocking Metabolic Oxidation Sites

In pharmaceutical synthesis, “4-[(4-Fluorophenyl)methyl]oxan-4-ol” can be utilized to block metabolic oxidation sites. This prevents the rapid degradation of the drug in the body, thereby enhancing its stability and therapeutic window .

Chemical Synthesis: Intermediate for Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a valuable starting point for synthesizing a wide range of chemical entities with potential therapeutic applications .

Safety and Toxicology: Hazard Identification

Understanding the safety profile of chemical compounds is crucial. “4-[(4-Fluorophenyl)methyl]oxan-4-ol” has been studied for its safety and toxicological effects, providing essential data for hazard identification and risk assessment in both laboratory settings and industrial applications .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNMEKPCNNVOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)methyl]oxan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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